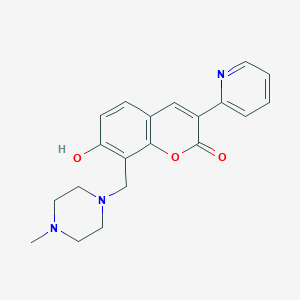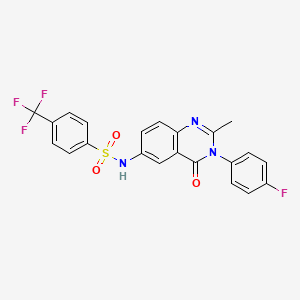![molecular formula C19H21NO4S B2526905 Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate CAS No. 2097869-21-9](/img/structure/B2526905.png)
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has been developed for the treatment of muscle wasting and osteoporosis. It is a non-steroidal compound that binds to androgen receptors in the body, which leads to an increase in muscle mass and bone density without the negative side effects associated with traditional anabolic steroids.
Scientific Research Applications
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate demonstrates unique crystallization properties, undergoing a phase transition under high pressure from a structure with eight molecules per asymmetric unit to a more compact Z′ = 2 structure. This transition to a phase with unfavorable conformations, stabilized by efficient packing under high pressure, highlights the compound's potential in crystal engineering applications, especially in the design of materials with specific crystallographic properties (Johnstone et al., 2010).
Mesomorphic Behaviour and Photoluminescence
A series of compounds including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate showcased cholesteric and nematic/smectic A mesophases, alongside wide mesomorphic temperature ranges. These compounds exhibit strong blue fluorescence emission with good photoluminescence quantum yields, suggesting their potential in the development of novel luminescent materials and liquid crystal displays (Han et al., 2010).
Polymer and Electrochromic Applications
Incorporation of thiophene and carbazole units into polymers has been investigated for electrochromic properties and electrical conductivity. Such compounds, through their structural and electrochemical properties, contribute to the development of advanced materials for electronics, including electrochromic devices and solar cells (Aydın & Kaya, 2013; Hu et al., 2013).
Antibacterial and Antifungal Activity
Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, synthesized via a green synthesis approach, displayed significant in vitro antimicrobial and antifungal activities. This indicates potential applications in the development of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Fluoride Chemosensors
Compounds containing 1,3,4-oxadiazole units have been explored as selective and colorimetric fluoride chemosensors. Their unique spectroscopic and colorimetric properties for fluoride sensing in solutions suggest applications in environmental monitoring and the development of analytical tools for detecting fluoride ions (Ma et al., 2013).
Solar Cell Efficiency Enhancement
Research into copolymers and their application in polymer solar cells has shown that certain molecular structures can significantly enhance the efficiency of these cells. Studies on poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) and its derivatives suggest the potential of such molecules in improving the performance and efficiency of solar energy devices (Qin et al., 2009).
Properties
IUPAC Name |
methyl 4-[[oxan-4-yl(thiophen-2-yl)methyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-19(22)15-6-4-14(5-7-15)18(21)20-17(16-3-2-12-25-16)13-8-10-24-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBQXVDNQZPHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)
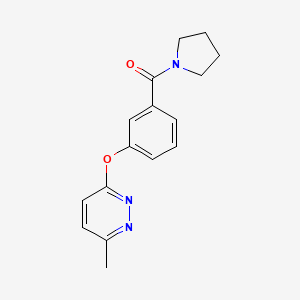
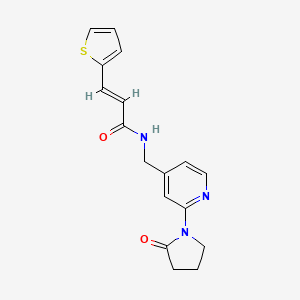
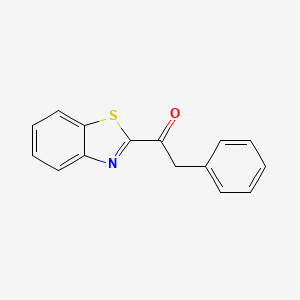
![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)
![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)


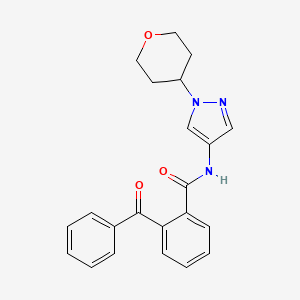
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)
